AV-412

Vue d'ensemble

Description

Il est particulièrement efficace contre les formes mutantes du récepteur du facteur de croissance épidermique, telles que L858R et T790M, qui sont résistantes aux inhibiteurs de la kinase spécifiques du récepteur du facteur de croissance épidermique de première génération comme l'erlotinib et le géfitinib . Ce composé s'est révélé prometteur dans les études précliniques pour sa capacité à inhiber la croissance tumorale dans divers modèles de cancer .

Méthodes De Préparation

La synthèse de l'AV-412 implique plusieurs étapes, commençant par la préparation de la structure de base de la quinazoline. La voie de synthèse comprend généralement les étapes suivantes :

Formation du noyau de quinazoline : Le noyau de quinazoline est synthétisé par une série de réactions impliquant la condensation de dérivés d'aniline appropriés avec de la formamide ou de l'acide formique.

Introduction de substituants : Divers substituants sont introduits dans le noyau de la quinazoline par des réactions de substitution nucléophile

Réactions de couplage finales : Les dernières étapes impliquent des réactions de couplage pour introduire la partie acrylamide, qui est cruciale pour l'activité biologique du composé.

Les méthodes de production industrielle de l'this compound impliqueraient l'optimisation de ces voies de synthèse pour une production à grande échelle, en assurant un rendement et une pureté élevés tout en minimisant l'utilisation de réactifs et de solvants dangereux.

Analyse Des Réactions Chimiques

L'AV-412 subit plusieurs types de réactions chimiques, notamment :

Oxydation : L'this compound peut subir des réactions d'oxydation, en particulier au niveau du cycle de la pipérazine, conduisant à la formation de dérivés N-oxyde.

Réduction : Des réactions de réduction peuvent se produire au niveau de la partie acrylamide, la convertissant en amine correspondante.

Les réactifs et les conditions courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène pour l'oxydation, des agents réducteurs comme l'hydrure de lithium et d'aluminium pour la réduction, et des nucléophiles comme l'azide de sodium pour les réactions de substitution. Les principaux produits formés à partir de ces réactions comprennent les dérivés N-oxyde, les amines et les quinazolines substituées.

Applications de la recherche scientifique

L'this compound a une large gamme d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :

Chimie : L'this compound est utilisé comme composé outil pour étudier l'inhibition du récepteur du facteur de croissance épidermique et des tyrosines kinases ErbB2. Il permet de comprendre les relations structure-activité des inhibiteurs de la kinase.

Biologie : En recherche biologique, l'this compound est utilisé pour étudier les voies de signalisation cellulaire impliquant le récepteur du facteur de croissance épidermique et ErbB2. Il permet d'élucider le rôle de ces récepteurs dans la prolifération et la survie cellulaire.

Médecine : L'this compound a montré un potentiel en tant qu'agent thérapeutique pour le traitement des cancers exprimant le récepteur du facteur de croissance épidermique et ErbB2, en particulier ceux qui sont résistants aux inhibiteurs de première génération. .

Mécanisme d'action

L'this compound exerce ses effets en inhibant l'autophosphorylation du récepteur du facteur de croissance épidermique et des tyrosines kinases ErbB2. Cette inhibition empêche l'activation des voies de signalisation en aval qui favorisent la prolifération et la survie cellulaire. Le composé se lie au site de liaison de l'ATP des kinases, bloquant ainsi leur activité. L'this compound est particulièrement efficace contre les formes mutantes du récepteur du facteur de croissance épidermique, telles que L858R et T790M, qui sont résistantes à d'autres inhibiteurs .

Applications De Recherche Scientifique

Non-Small Cell Lung Cancer (NSCLC)

AV-412 has been extensively studied in various NSCLC models, particularly those harboring mutations associated with resistance to first-generation tyrosine kinase inhibitors like erlotinib and gefitinib.

- Potency Against Resistant Mutations : In preclinical models, this compound exhibited over ten times the potency of erlotinib against tumors with the EGFR L858R mutation. It achieved complete tumor regression at doses where erlotinib was ineffective .

- Activity in Chimeric Models : Studies have demonstrated that this compound retains activity against tumors bearing the T790M mutation, which is commonly associated with acquired resistance to EGFR inhibitors. This capability positions this compound as a potential treatment option for patients who have exhausted first-line therapies .

| Study | Model | Mutation | Dose (mg/kg) | Outcome |

|---|---|---|---|---|

| AACR 2006 | H1650 | delE746-A750 | 75-150 | Comparable efficacy to gefitinib |

| AACR 2023 | H1975 | L858R + T790M | 1 | Complete regression observed |

Other Solid Tumors

Beyond NSCLC, this compound has shown activity against other cancers such as metastatic breast cancer, pancreatic cancer, head and neck cancer, and hormone-refractory prostate cancer. Its dual inhibition mechanism suggests broad applicability across various tumor types where EGFR and ErbB2 are implicated .

Toxicity Profile

The toxicity profile of this compound appears comparable to other agents within its class, indicating a favorable safety margin in preclinical assessments. This aspect is crucial for advancing into clinical trials where long-term safety will be evaluated alongside efficacy .

Clinical Development

AVEO Pharmaceuticals has initiated clinical trials to assess the safety and efficacy of this compound in humans. These trials aim to identify optimal dosing regimens and evaluate patient responses across different tumor types. The company's proprietary Human Response Prediction platform will aid in stratifying patients likely to benefit from this compound treatment based on genetic markers and tumor characteristics .

Mécanisme D'action

AV-412 exerts its effects by inhibiting the autophosphorylation of epidermal growth factor receptor and ErbB2 tyrosine kinases. This inhibition prevents the activation of downstream signaling pathways that promote cell proliferation and survival. The compound binds to the ATP-binding site of the kinases, thereby blocking their activity. This compound is particularly effective against mutant forms of epidermal growth factor receptor, such as L858R and T790M, which are resistant to other inhibitors .

Comparaison Avec Des Composés Similaires

L'AV-412 est unique en son genre car il inhibe à la fois le récepteur du facteur de croissance épidermique et les tyrosines kinases ErbB2. Les composés similaires comprennent :

Erlotinib : Un inhibiteur du récepteur du facteur de croissance épidermique de première génération qui est moins efficace contre les formes mutantes du récepteur.

Gefitinib : Un autre inhibiteur du récepteur du facteur de croissance épidermique de première génération présentant des limitations similaires à celles de l'erlotinib.

Lapatinib : Un inhibiteur double du récepteur du facteur de croissance épidermique et d'ErbB2, mais avec des affinités de liaison et des profils d'efficacité différents de ceux de l'this compound

L'this compound se démarque par sa grande puissance contre les formes mutantes du récepteur du facteur de croissance épidermique et sa capacité à surmonter la résistance aux inhibiteurs de première génération .

Activité Biologique

AV-412, also known as MP-412, is a small molecule compound that acts as a potent inhibitor of the epidermal growth factor receptor (EGFR) and ErbB2 (HER2) tyrosine kinases. These receptors play critical roles in cell signaling pathways that regulate cell growth, survival, and proliferation, making them significant targets in cancer therapy. The compound has garnered attention for its ability to inhibit both wild-type and mutant forms of EGFR, particularly those associated with resistance to existing therapies.

This compound exerts its biological effects primarily through the inhibition of EGFR and ErbB2. It binds to the active sites of these enzymes, disrupting their autophosphorylation and subsequent signaling pathways essential for cancer cell survival. The compound has demonstrated significant inhibitory activity against various EGFR mutations, including the L858R and T790M mutations, which are often resistant to first-generation EGFR inhibitors like erlotinib and gefitinib .

In Vitro Studies

In vitro studies have shown that this compound inhibits EGF-dependent cell proliferation with an IC50 value of approximately 100 nM. It also demonstrates potent inhibitory activity against different EGFR variants:

| Target | IC50 (nM) |

|---|---|

| EGFR | 0.75 |

| EGFR L858R | 0.51 |

| EGFR T790M | 0.79 |

| EGFR L858R/T790M | 2.3 |

| ErbB2 | 19 |

These values indicate that this compound is particularly effective against the L858R mutation, which is commonly associated with resistance to other treatments .

In Vivo Studies

Animal model studies using xenograft models have demonstrated this compound's efficacy in suppressing tumor growth in cancers that overexpress EGFR and ErbB2. For instance:

- A431 Cell Line : Complete inhibition of tumor growth was observed at a dosage of 30 mg/kg.

- BT-474 Cell Line : Similar results were noted, highlighting this compound's potential in treating breast cancers that express high levels of ErbB2.

The compound showed significant antitumor effects when administered daily or every other day, but not with weekly dosing schedules, suggesting that more frequent administration may enhance its therapeutic efficacy .

Clinical Implications

This compound's dual inhibition mechanism makes it a promising candidate for treating cancers characterized by multiple receptor dependencies or mutations. Ongoing research is exploring its potential in combination therapies to enhance efficacy against resistant cancer phenotypes.

Summary of Key Findings

- Efficacy Against Resistant Mutations : this compound effectively targets both wild-type and mutant forms of EGFR, particularly those associated with resistance to current therapies.

- Tumor Regression : Preclinical studies indicate that this compound can induce dose-dependent tumor regression in various cancer models.

- Dosing Regimen : The effectiveness of this compound is influenced by the dosing schedule, with frequent dosing yielding better results than infrequent administration.

Propriétés

Key on ui mechanism of action |

AV-412 shows potent inhibition of the EGFR L858R mutations and, in two well-established animal models, demonstrated dose-dependant tumor regression in both small and large lung tumors and complete regression of lung tumors at a dose where erlotinib is inactive. AV-412's mechanism of action has the potential to benefit patients with Non-Small Cell Lung Cancer, Metastatic Breast Cancer, Pancreatic Cancer, Head & Neck Cancer and Hormone Refractory Prostate Cancer. |

|---|---|

Numéro CAS |

451493-31-5 |

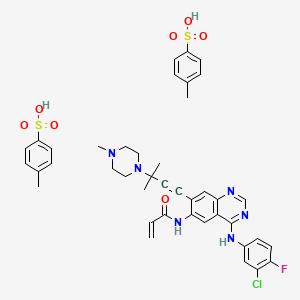

Formule moléculaire |

C34H36ClFN6O4S |

Poids moléculaire |

679.2 g/mol |

Nom IUPAC |

N-[4-(3-chloro-4-fluoroanilino)-7-[3-methyl-3-(4-methylpiperazin-1-yl)but-1-ynyl]quinazolin-6-yl]prop-2-enamide;4-methylbenzenesulfonic acid |

InChI |

InChI=1S/C27H28ClFN6O.C7H8O3S/c1-5-25(36)33-23-16-20-24(30-17-31-26(20)32-19-6-7-22(29)21(28)15-19)14-18(23)8-9-27(2,3)35-12-10-34(4)11-13-35;1-6-2-4-7(5-3-6)11(8,9)10/h5-7,14-17H,1,10-13H2,2-4H3,(H,33,36)(H,30,31,32);2-5H,1H3,(H,8,9,10) |

Clé InChI |

YTEQVKXIDXBUOT-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C#CC1=CC2=C(C=C1NC(=O)C=C)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)N4CCN(CC4)C |

SMILES canonique |

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C#CC1=CC2=C(C=C1NC(=O)C=C)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)N4CCN(CC4)C |

Apparence |

Solid powder |

Key on ui other cas no. |

451493-31-5 |

Pureté |

>98% |

Durée de conservation |

>5 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

AV 412 AV-412 AV412 cpd MP 412 MP-412 MP412 cpd N-(4-((3-chloro-4-fluorophenyl)amino)-7-(3-methyl-3-(4-methyl-1-piperazinyl)-1-butyn-1-yl)-6-quinazolinyl)acrylamide |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.